molecular formula C12H9ClO2 B1450127 1-[5-(2-Chlorophenyl)-2-furyl]ethanone CAS No. 675596-28-8

1-[5-(2-Chlorophenyl)-2-furyl]ethanone

Cat. No.: B1450127
CAS No.: 675596-28-8
M. Wt: 220.65 g/mol
InChI Key: OQKZBDRVDZZGAC-UHFFFAOYSA-N
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Description

1-[5-(2-Chlorophenyl)-2-furyl]ethanone (CAS: 675596-28-8) is a ketone derivative featuring a furan ring substituted at the 5-position with a 2-chlorophenyl group and an acetyl group at the 2-position of the furan. Its molecular formula is C₁₂H₉ClO₂, with a molecular weight of 220.65 g/mol. The compound’s structure combines aromatic (chlorophenyl) and heteroaromatic (furan) moieties, imparting unique electronic and steric properties.

Properties

IUPAC Name

1-[5-(2-chlorophenyl)furan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKZBDRVDZZGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650865
Record name 1-[5-(2-Chlorophenyl)furan-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675596-28-8
Record name 1-[5-(2-Chlorophenyl)furan-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The most commonly reported synthesis of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone involves the acylation of a furan derivative with a chlorobenzoyl chloride derivative. Specifically, the reaction of 2-chlorobenzoyl chloride with 2-furylmethanol in the presence of a base such as pyridine leads to the formation of an intermediate ester. This intermediate is then hydrolyzed to yield the target ethanone compound.

Key Reaction:

This method is widely used both in laboratory and industrial settings, with optimizations aimed at improving yield and cost-efficiency.

Detailed Preparation Methodology

Step Description Conditions Notes
1 Acylation Reaction Mix 2-chlorobenzoyl chloride with 2-furylmethanol in anhydrous solvent (e.g., dichloromethane or acetone) Base such as pyridine is added to neutralize HCl formed and catalyze ester formation
2 Ester Formation Stir at room temperature or slightly elevated temperature for several hours Formation of 2-chlorobenzoyl-2-furylmethyl ester intermediate
3 Hydrolysis Hydrolyze ester using aqueous acid or base under reflux Converts ester to this compound
4 Purification Recrystallization or chromatography Ensures high purity of final product

This route is described in detail in industrial chemical catalogs and research articles, emphasizing the importance of controlling reaction temperature and stoichiometry to maximize yield and minimize by-products.

Reaction Mechanism Insights

The acylation reaction mechanism involves nucleophilic attack of the hydroxyl group of 2-furylmethanol on the electrophilic carbon of 2-chlorobenzoyl chloride, facilitated by the base pyridine which scavenges the HCl by-product. This forms an ester intermediate, which upon hydrolysis yields the ethanone product.

Research Findings and Optimization

  • Yield and Purity: Reported yields for the acylation-hydrolysis route are generally high (above 80%), with purity enhanced by recrystallization from suitable solvents such as ethanol or dimethylformamide/ethanol mixtures.

  • Reaction Conditions: Mild temperatures (room temperature to 50°C) and anhydrous conditions favor ester formation. Hydrolysis is typically performed under reflux with aqueous acid or base.

  • Industrial Scale: Industrial processes optimize solvent choice, reaction time, and purification steps to reduce costs and improve throughput, often employing continuous flow reactors and automated purification.

Summary Table of Preparation Methods

Method Reactants Key Reagents Conditions Yield Notes
Acylation-Hydrolysis 2-chlorobenzoyl chloride + 2-furylmethanol Pyridine (base), aqueous acid/base (hydrolysis) Stir at RT, hydrolysis under reflux >80% Most common, well-established
Condensation-Cyclization Substituted benzaldehydes + furancarbaldehydes + thiourea/guanidine K2CO3, acetone, reflux Multi-step, includes hydrolysis Variable For related derivatives with heterocycles
Halogenation-Complexation 2-acetylfuran + Cl2 + hexamethylene tetraamine HCl, Raney Ni, H2 Multi-step, patented Not directly for target but related Insight into furan functionalization

Chemical Reactions Analysis

1-[5-(2-Chlorophenyl)-2-furyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a precursor for the development of new pharmaceutical agents.

    Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-[5-(2-Chlorophenyl)-2-furyl]ethanone 675596-28-8 C₁₂H₉ClO₂ 220.65 2-Chlorophenyl, furan Heteroaromatic, moderate polarity
1-(2-Chlorophenyl)ethanone 2142-68-9 C₈H₇ClO 154.59 2-Chlorophenyl High electrophilicity
1-(5-Chloro-2-fluorophenyl)ethanone 541508-27-4 C₈H₆ClFO 172.58 5-Chloro, 2-fluoro Enhanced metabolic stability
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 C₉H₉ClO₃ 200.62 2-Chloro, 4-hydroxy, 3-methoxy Antioxidant potential
1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone 115781-56-1 C₉H₉ClO₂ 184.62 5-Chloro, 2-hydroxy, 4-methyl Steric hindrance, reduced reactivity

Key Research Findings

  • Synthetic Accessibility: The target compound’s furan linkage may complicate synthesis compared to simpler chlorophenyl ethanones, which are often prepared via direct acylation .
  • Reactivity: The furan ring in this compound can participate in electrophilic substitutions at the 5-position, whereas hydroxy-substituted analogs undergo oxidation or glycosylation .

Biological Activity

1-[5-(2-Chlorophenyl)-2-furyl]ethanone, also known as a derivative of chalcone, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H9ClO
  • CAS Number : 675596-28-8
  • Molecular Weight : 220.65 g/mol

The compound features a furan ring substituted with a chlorophenyl group, which contributes to its biological activity through various mechanisms.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that this compound induced apoptosis in human breast cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase .
  • Another research effort reported that this compound showed significant activity against lung cancer cells, outperforming standard chemotherapeutic agents in terms of efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been shown to possess:

  • Bactericidal Effects : The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .
  • Antifungal Properties : Studies revealed that it inhibits the growth of various fungal strains, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

Research has identified anti-inflammatory properties associated with this compound:

  • The compound was found to inhibit pro-inflammatory cytokine production in macrophages, thereby reducing inflammation in experimental models .
  • Its mechanism involves the downregulation of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Apoptosis Induction : It triggers apoptotic pathways via mitochondrial dysfunction and caspase activation, leading to programmed cell death in cancer cells .
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cells with apoptosis induction via caspase activation.
Study 2Showed effective antibacterial activity against multiple strains with low MIC values.
Study 3Reported anti-inflammatory effects through inhibition of NF-kB signaling pathways.

Q & A

Q. What are the recommended synthetic routes for 1-[5-(2-Chlorophenyl)-2-furyl]ethanone, and how can purity be validated?

The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example, acetyl groups can be introduced to furan derivatives using anhydrides or acyl chlorides in the presence of Lewis acids like AlCl₃ . Post-synthesis, purity is validated using:

  • IR spectroscopy to confirm functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .
  • HPLC or GC-MS to quantify impurities, with column selection (e.g., DB-1 for non-polar phases) guided by retention indices .

Q. What spectroscopic techniques are critical for structural characterization?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving twinned crystals or high-resolution data .
  • Mass spectrometry : Electron ionization (EI-MS) at 70 eV provides molecular ion peaks (e.g., m/z 222.63 for the parent ion) and fragmentation patterns .
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to assign aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and furyl carbons .

Q. What are the primary research applications of this compound?

  • Organic synthesis : As a precursor for heterocycles (e.g., oxadiazoles) via reactions with hydrazines or thioureas .
  • Pharmacology : Intermediate in CNS drug development, such as anticonvulsants like Cenobamate .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination?

  • SHELXL refinement : Employ twin refinement commands (e.g., TWIN/BASF) for twinned data. Use PART instructions to model disordered atoms .
  • High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution < 0.8 Å, reducing ambiguity in electron density maps .

Q. How should conflicting spectral data (e.g., IR vs. NMR) be reconciled?

  • Cross-validation : Compare experimental IR carbonyl stretches (e.g., 1685–1710 cm⁻¹) with DFT-calculated values. For NMR, verify solvent effects (e.g., DMSO upshifts phenolic protons) .
  • Dynamic effects : Assess temperature-dependent NMR to identify conformational exchange broadening in furyl or chlorophenyl groups .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the chlorophenyl ring to enhance metabolic stability .
  • Heterocycle replacement : Replace the furyl ring with thiophene or pyridine to modulate lipophilicity (logP) and blood-brain barrier penetration .

Q. How can computational methods predict thermodynamic properties (e.g., boiling points)?

  • Group contribution models : Use Joback-Reid parameters to estimate Tboil based on molecular fragments (e.g., 469.2 K predicted for analogs) .
  • Quantum mechanics : Perform DFT (B3LYP/6-31G*) calculations to simulate phase-change data and compare with experimental DSC results .

Methodological Guidance

  • Crystallography : Prioritize SHELXL for small-molecule refinement due to robust handling of anomalous scattering and twinning .
  • Spectral analysis : Cross-reference NIST databases for EI-MS fragmentation patterns and IR band assignments .
  • SAR optimization : Combine docking studies (AutoDock Vina) with synthetic feasibility to prioritize analogs for testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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